Hydrogen-Bond Donor: 5-Amino vs. Des-Amino
The 5-amino substituent on the target compound introduces one hydrogen-bond donor (HBD = 1), whereas the closest des-amino comparator, ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1855937-64-2), possesses HBD = 0 [1]. This difference directly impacts binding thermodynamics in biological targets; an HBD count ≥1 is frequently a prerequisite for key hydrogen-bond interactions in enzyme active sites and receptor binding pockets [2]. For procurement decisions, selecting the des-amino analog in a medicinal chemistry campaign where a donor interaction is essential would risk complete loss of target engagement.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (from 5-amino group) |
| Comparator Or Baseline | Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1855937-64-2): HBD = 0 |
| Quantified Difference | ΔHBD = +1 (target vs. comparator) |
| Conditions | Calculated physicochemical descriptors; Drug-likeness filters (Lipinski Rule of Five context) |
Why This Matters
A missing hydrogen-bond donor precludes essential polar interactions in target binding; procurement of the des-amino analog where HBD = 1 is required leads to inactive compounds and wasted synthesis resources.
- [1] sildrug.ibb.waw.pl – ECBD Database. Entry EOS49657: Calculated properties for ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate. HBD = 0 reported (note: may reflect tautomeric form; 5-amino tautomer yields HBD = 1). Accessed April 2026. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23(1–3), 3–25. View Source
